molecular formula C20H19ClN2O2 B11630868 Ethyl 6-chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate

Ethyl 6-chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate

Cat. No.: B11630868
M. Wt: 354.8 g/mol
InChI Key: GZNZCVHBODFJRW-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Chlorination: The quinoline core is then chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6-position.

    Amination: The chlorinated quinoline is then reacted with 4-methylphenylamine to introduce the amino group at the 4-position.

    Esterification: Finally, the carboxylic acid group at the 3-position is esterified using ethanol and a dehydrating agent such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Ethyl 6-chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and transcription.

    Pathway Modulation: It can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Ethyl 6-chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate can be compared with other quinoline derivatives:

    Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Similar structure but lacks the amino group at the 4-position.

    Ethyl 6-methyl-4-[(4-methylphenyl)sulfanyl]quinoline-3-carboxylate: Similar structure but has a sulfanyl group instead of an amino group at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.8 g/mol

IUPAC Name

ethyl 6-chloro-8-methyl-4-(4-methylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C20H19ClN2O2/c1-4-25-20(24)17-11-22-18-13(3)9-14(21)10-16(18)19(17)23-15-7-5-12(2)6-8-15/h5-11H,4H2,1-3H3,(H,22,23)

InChI Key

GZNZCVHBODFJRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC=C(C=C3)C)Cl)C

Origin of Product

United States

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